molecular formula C14H11NO2S B510459 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 63274-60-2

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B510459
CAS RN: 63274-60-2
M. Wt: 257.31g/mol
InChI Key: ATXBABRHIHRGAM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H11NO2S . It has a molecular weight of 257.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d][1,3]oxazin-4-one core with phenyl and methyl substituents .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 474.1±55.0 °C and a predicted density of 1.25±0.1 g/cm3 .

Scientific Research Applications

DMPT has been used in a variety of scientific research applications, including drug development and drug discovery. It has been used in the study of the structure-activity relationships of drugs, in the development of new drugs, and in the synthesis of other compounds. DMPT has also been used as a model compound to study the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of DMPT is not well understood. However, it is believed that it binds to certain proteins and enzymes in the body, which then leads to the inhibition of certain biochemical processes. For example, DMPT has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
DMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of drugs and other xenobiotics. In addition, DMPT has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using DMPT in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, DMPT is stable and has a low toxicity, making it safe to use in laboratory experiments. However, DMPT is not very soluble in water and may not be suitable for some applications.

Future Directions

There are many potential future directions for research involving DMPT. One potential direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of DMPT, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential of DMPT as a drug discovery tool.

Synthesis Methods

DMPT can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde and 2-aminothiophenol in the presence of sodium carbonate to form a Schiff base. The second step involves the reaction of the Schiff base with dimethylformamide and sodium hydroxide to form DMPT.

properties

IUPAC Name

5,6-dimethyl-2-phenylthieno[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-8-9(2)18-13-11(8)14(16)17-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBABRHIHRGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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